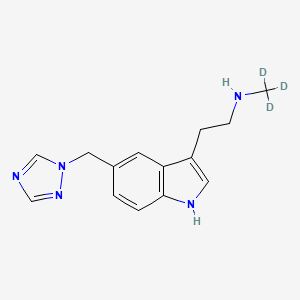
N10-Monodesmethyl Rizatriptan-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N10-Monodesmethyl Rizatriptan-d3 is a labeled metabolite of Rizatriptan, a triptan drug used primarily for the treatment of migraines. This compound is often used in scientific research, particularly in the field of proteomics . Its molecular formula is C14H14D3N5, and it has a molecular weight of 258.34 .
Preparation Methods
The preparation of N10-Monodesmethyl Rizatriptan-d3 involves synthetic routes that typically include the use of deuterated reagents to introduce deuterium atoms into the molecule. Specific reaction conditions and industrial production methods are not widely documented, but the synthesis generally follows the principles of organic chemistry involving the modification of the parent compound, Rizatriptan .
Chemical Reactions Analysis
N10-Monodesmethyl Rizatriptan-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
N10-Monodesmethyl Rizatriptan-d3 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is employed as a biochemical tool in proteomics research to study protein interactions and functions. Additionally, it is used in pharmacokinetic studies to understand the metabolism and bioavailability of Rizatriptan .
Mechanism of Action
The mechanism of action of N10-Monodesmethyl Rizatriptan-d3 is similar to that of Rizatriptan. It acts as an agonist at the 5-HT1B and 5-HT1D receptors, which are involved in the regulation of cranial blood vessels and the inhibition of neuropeptide release. This action results in the constriction of cranial blood vessels and the reduction of inflammation, thereby alleviating migraine symptoms .
Comparison with Similar Compounds
N10-Monodesmethyl Rizatriptan-d3 is unique due to the presence of deuterium atoms, which can provide insights into the metabolic pathways and stability of the compound. Similar compounds include:
Rizatriptan: The parent compound used for migraine treatment.
N-Monodesmethyl Rizatriptan: A metabolite with similar activity at the 5-HT1B/1D receptors.
Sumatriptan: Another triptan used for migraine treatment, but with different pharmacokinetic properties.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]-N-(trideuteriomethyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5/c1-15-5-4-12-7-17-14-3-2-11(6-13(12)14)8-19-10-16-9-18-19/h2-3,6-7,9-10,15,17H,4-5,8H2,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVLSIBBGWEXCH-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
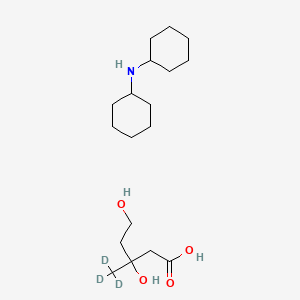
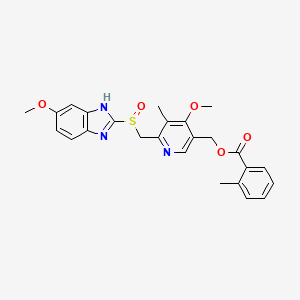
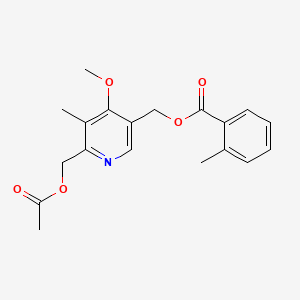

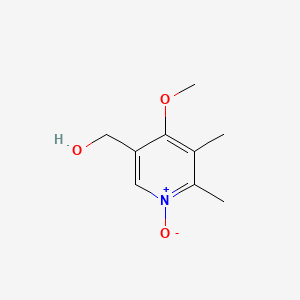


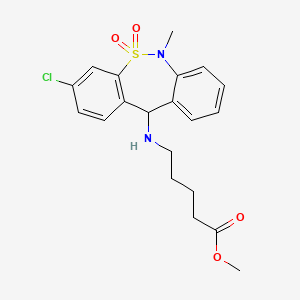

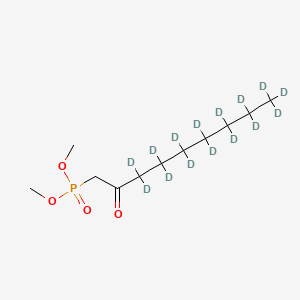
![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one-d15](/img/structure/B565111.png)
![2-Azido-3,4-dimethylimidazo[4,5-f]quinoline-d3](/img/structure/B565115.png)
